1,2,2,6,6-Pentamethylpiperidin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,2,2,6,6-Pentamethylpiperidin-4-ol often involves strategies aimed at constructing spiropiperidines and other piperidine derivatives. These methodologies typically include the formation of the spiro-ring on a preformed piperidine ring or vice versa. For instance, Griggs et al. (2018) discussed strategies for synthesizing spiropiperidines, highlighting methods used for constructing 2-, 3-, and 4-spiropiperidines, which are crucial for drug discovery projects (Griggs, Tape, & Clarke, 2018).
Molecular Structure Analysis
The molecular structure of 1,2,2,6,6-Pentamethylpiperidin-4-ol plays a significant role in its reactivity and properties. The analysis of such compounds often focuses on the understanding of the three-dimensional arrangement and its implications on biological activity. The structural analysis is deeply rooted in the synthesis approaches and the inherent stability offered by the piperidine framework.
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives are pivotal in creating a variety of biologically active compounds. The versatility of these reactions allows for the modification of the piperidine core to enhance its properties. For example, the synthesis and transformation of cyclic β-amino acids through metathesis reactions demonstrate the utility of piperidine derivatives in accessing functionalized compounds with significant biological relevance (Kiss, Kardos, Vass, & Fülöp, 2018).
Scientific Research Applications
Catalytic Applications
PMP has been identified as a hydride donor in palladium-catalyzed polyene cyclizations, where it, alongside 1,4-dioxane, contributes to the suppression of competing hydride transfers. This feature enhances the yield of the cyclization process, underscoring its utility in complex organic synthesis (Lau, Andersen, & Keay, 2001).
Fluorescent Chemosensors
PMP derivatives have been engineered to function as fluorescent chemosensors, exhibiting "on-off" switching capabilities over a wide pH scale. This characteristic enables their use in detecting pH changes within a given environment, demonstrating the compound's versatility in sensor technology (Bojinov, Simeonov, & Georgiev, 2008).
Polymer Stabilization
In the realm of materials science, novel polymerizable hindered amine light stabilizers (HALS) based on PMP have been synthesized. These stabilizers, when copolymerized with ethylene or propylene, significantly enhance the light stability of the resultant polymers. This application highlights PMP's role in extending the lifespan of polymeric materials (Wilén, Auer, Stranden, Näsman, Rotzinger, Steinmann, King, Zweifel, & Drewes, 2000).
Surface Modification and Photostabilization
PMP derivatives have been utilized for surface modification and photostabilization of low-density polyethylene films. The introduction of PMP-derived groups onto polyethylene films enhances their photo-stability, indicating the compound's potential in improving material properties (Mosnáček, Bertoldo, Kósa, Cappelli, Ruggeri, Lukáč, & Ciardelli, 2007).
Metal-Free Hydrogen Activation
PMP, in combination with specific Lewis acids, has been shown to facilitate the metal-free activation of hydrogen. This process results in the heterolytic splitting of dihydrogen, a reaction fundamental to various applications in synthetic chemistry and catalysis (Jiang, Blacque, Fox, & Berke, 2011).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H317, which indicates that it may cause an allergic skin reaction . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
1,2,2,6,6-pentamethylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)6-8(12)7-10(3,4)11(9)5/h8,12H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHNXXMYEICZAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044411 | |
Record name | 1,2,2,6,6-Pentamethylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,2,6,6-Pentamethylpiperidin-4-ol | |
CAS RN |
2403-89-6 | |
Record name | 1,2,2,6,6-Pentamethyl-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2403-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinol, 1,2,2,6,6-pentamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2403-89-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Piperidinol, 1,2,2,6,6-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,2,6,6-Pentamethylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,2,6,6-pentamethylpiperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-PIPERIDINOL, 1,2,2,6,6-PENTAMETHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR520BAM5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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